7-O-methylierte Flavonoide

7-O-Methylated Flavonoids are a subclass of flavonoid compounds characterized by the presence of an additional methyl group at the 7-position. These molecules exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Structurally, they derive from the parent flavonoid skeleton but differ due to this modification.

These compounds are found in various plants, particularly in herbs and fruits, where they contribute to their coloration and flavor. Research has shown that 7-O-methylated flavonoids can scavenge free radicals more efficiently than non-methylated counterparts, making them potent antioxidants. They also have potential therapeutic applications due to their ability to modulate various cellular signaling pathways involved in disease processes.

In addition to their pharmacological benefits, these compounds are of interest for natural product chemistry and drug discovery. Their synthesis and purification techniques continue to be areas of active research, aiming to harness their full potential in pharmaceuticals and cosmetics.

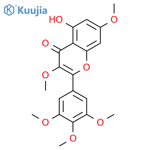

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

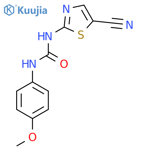

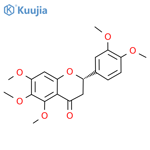

|

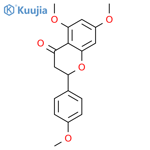

3',4',5,6,7-Pentamethoxyflavanone | 104193-93-3 | C20H22O7 |

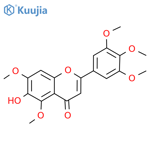

|

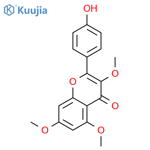

6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone | 29043-06-9 | C20H20O8 |

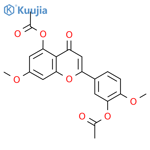

|

4H-1-Benzopyran-4-one, 5-(acetyloxy)-2-[3-(acetyloxy)-4-methoxyphenyl]-7-methoxy- | 32174-63-3 | C21H18O8 |

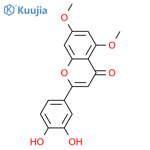

|

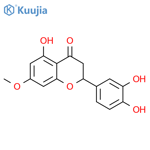

5,7-Dimethoxyluteolin | 90363-40-9 | C17H14O6 |

|

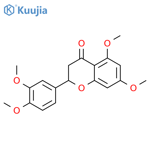

Naringenin trimethyl ether | 38302-15-7 | C18H18O5 |

|

3',4',5',5,7-Pentamethoxyflavanone | 479672-30-5 | C20H22O7 |

|

2-(4-Hydroxy-phenyl)-3,5,7-trimethoxy-chromen-4-on | 59259-80-2 | C18H16O6 |

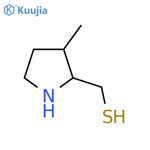

|

4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-5-hydroxy-7-methoxy- | 93012-86-3 | C16H14O6 |

|

(-)-3',4',5,7-tetramethoxyflavanone | 74628-43-6 | C19H20O6 |

|

5-Hydroxy-3',3,4',5',7-pentamethoxyflavone | 5084-19-5 | C20H20O8 |

Verwandte Literatur

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

Empfohlene Lieferanten

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte